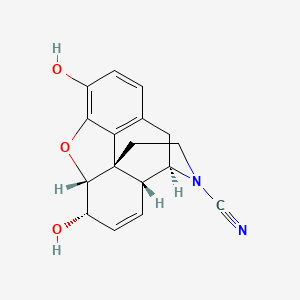
Cyanomorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomorphine is a synthetic derivative of morphine, an opioid analgesic. Morphine is a naturally occurring alkaloid found in the opium poppy (Papaver somniferum) and is widely used for its potent pain-relieving properties . This compound, like morphine, interacts with opioid receptors in the central nervous system to produce analgesic effects. the addition of a cyano group to the morphine molecule can alter its pharmacological properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyanoacetylation of morphine, where morphine is reacted with cyanoacetic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of cyanomorphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate this compound from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Cyanomorphine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield primary amines or other reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyanoketones, while reduction can produce cyanoamines.
Applications De Recherche Scientifique
Cyanomorphine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
Cyanomorphine exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors . This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The cyano group in this compound may enhance its binding affinity or alter its pharmacokinetics, making it a unique compound for further study.
Comparaison Avec Des Composés Similaires
Cyanomorphine can be compared with other opioid derivatives, such as:
Morphine: The parent compound, known for its potent analgesic effects.
Codeine: A less potent opioid used for mild to moderate pain.
Heroin: A diacetylated form of morphine with higher potency and faster onset of action.
This compound’s uniqueness lies in the presence of the cyano group, which can influence its pharmacological properties and make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H16N2O3 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H16N2O3/c18-8-19-6-5-17-10-2-4-13(21)16(17)22-15-12(20)3-1-9(14(15)17)7-11(10)19/h1-4,10-11,13,16,20-21H,5-7H2/t10-,11+,13-,16-,17-/m0/s1 |
Clé InChI |
IYUVSNMEVXPVDN-KBQPJGBKSA-N |
SMILES isomérique |
C1CN([C@@H]2CC3=C4[C@@]15[C@H]2C=C[C@@H]([C@@H]5OC4=C(C=C3)O)O)C#N |
SMILES canonique |
C1CN(C2CC3=C4C15C2C=CC(C5OC4=C(C=C3)O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


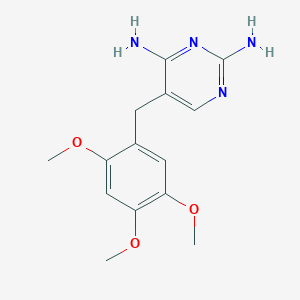
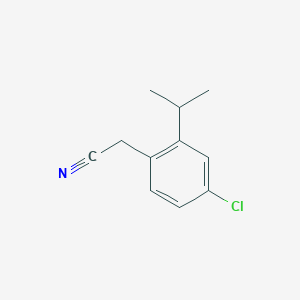

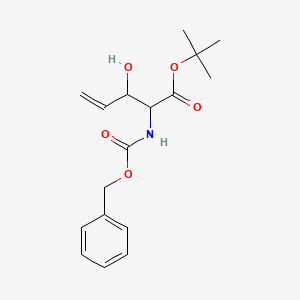
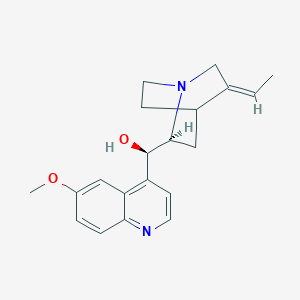
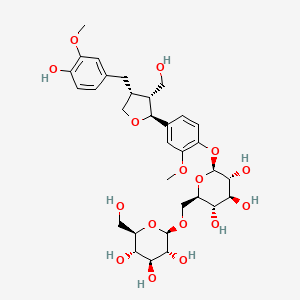
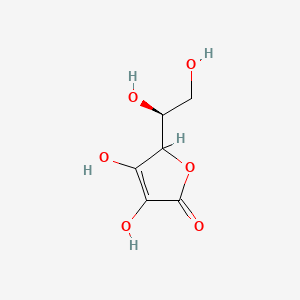

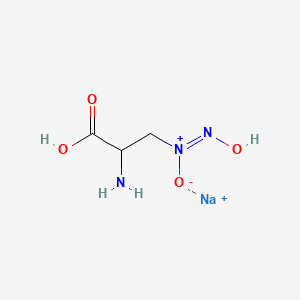
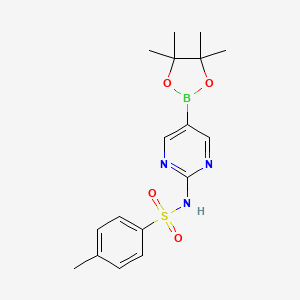
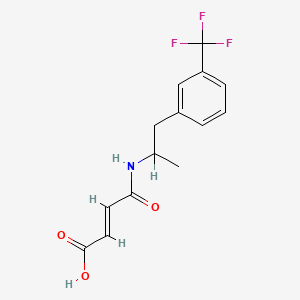
![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)
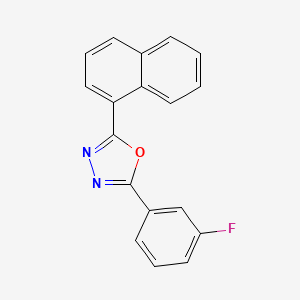
![1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine](/img/structure/B13413276.png)
